molecular formula C28H32N4O7S B609511 ND-646

ND-646

Cat. No.: B609511
M. Wt: 568.6 g/mol
InChI Key: HSRWXLIYNCKHRZ-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ND-646 is an orally bioavailable and allosteric inhibitor of acetyl-coenzyme A carboxylase enzymes, specifically acetyl-coenzyme A carboxylase 1 and acetyl-coenzyme A carboxylase 2. These enzymes play a crucial role in the de novo fatty acid synthesis pathway, making this compound a significant compound in the study of metabolic diseases and cancer .

Mechanism of Action

ND-646, also known as 2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanamide, is a potent allosteric inhibitor of Acetyl-CoA Carboxylase (ACC) with promising therapeutic potential .

Target of Action

The primary targets of this compound are the enzymes Acetyl-CoA Carboxylase 1 (ACC1) and Acetyl-CoA Carboxylase 2 (ACC2) . These enzymes play a critical role in the de novo fatty acid synthesis pathway .

Mode of Action

This compound acts as an allosteric inhibitor of ACC1 and ACC2 . It prevents the dimerization of ACC subunits, thereby inhibiting the conversion of Acetyl-CoA to Malonyl-CoA, a critical step in fatty acid synthesis . This inhibition leads to a decrease in fatty acid synthesis and an increase in fatty acid oxidation .

Biochemical Pathways

The inhibition of ACC by this compound affects the fatty acid metabolism pathway. By preventing the conversion of Acetyl-CoA to Malonyl-CoA, it reduces fatty acid synthesis and increases fatty acid oxidation . This modulation of lipid metabolism leads to a decrease in tissue triglycerides and body fat, and an increase in insulin sensitivity .

Pharmacokinetics

This compound has shown moderate intrinsic clearance in humans, mice, rats, dogs, and cynomolgus monkeys . It has high aqueous solubility (>300 mM) and low potential for Cytochrome P450 inhibition (>10 mM) . It also exhibits high protein binding (94-98%) across multiple species .

Result of Action

This compound has been shown to inhibit the growth of non-small cell lung cancer (NSCLC) cells . It impairs cell growth and induces cell death . In breast cancer cell lines, treatment with this compound resulted in potent inhibition of cell growth both in vitro and in vivo .

Action Environment

The efficacy of this compound can be influenced by environmental factors such as the presence of glucose and other nutrients. For example, in a glucose-rich environment, cancer cells may rely more on glycolysis (the Warburg effect) for energy production . In such cases, the impact of ACC inhibition on fatty acid synthesis might be less pronounced.

Biochemical Analysis

Biochemical Properties

ND-646 plays a crucial role in biochemical reactions by inhibiting acetyl-CoA carboxylase 1 (ACC1), the first and rate-limiting enzyme in the de novo fatty acid synthesis (FASyn) pathway . By inhibiting ACC1, this compound effectively reduces the production of malonyl-CoA, a key intermediate in fatty acid synthesis. This inhibition leads to a decrease in fatty acid synthesis, which is essential for the growth and proliferation of cancer cells. This compound interacts with ACC1 by binding to its active site, thereby preventing the enzyme from catalyzing the carboxylation of acetyl-CoA to malonyl-CoA .

Cellular Effects

This compound has been shown to exert significant effects on various types of cells and cellular processes. In non-small-cell lung cancer (NSCLC) cells, this compound impairs cell growth and induces cell death by inhibiting ACC1 . This inhibition disrupts the fatty acid synthesis pathway, leading to a decrease in the availability of fatty acids required for cell membrane synthesis and energy production. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of key metabolites and signaling molecules involved in these processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of ACC1, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of acetyl-CoA to malonyl-CoA, leading to a decrease in fatty acid synthesis. This compound also affects gene expression by modulating the levels of key transcription factors and signaling molecules involved in the regulation of fatty acid metabolism . Furthermore, this compound has been shown to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and does not undergo significant degradation under standard laboratory conditions . Long-term exposure to this compound can lead to adaptive changes in cellular function, including alterations in gene expression and metabolic pathways. These changes can result in the development of resistance to this compound in some cancer cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits ACC1 and reduces fatty acid synthesis without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and gastrointestinal disturbances . The threshold effects of this compound have been observed in animal studies, where a certain dosage is required to achieve a therapeutic effect without causing adverse effects .

Metabolic Pathways

This compound is involved in the metabolic pathways of fatty acid synthesis and degradation. By inhibiting ACC1, this compound reduces the production of malonyl-CoA, which is a key intermediate in the fatty acid synthesis pathway . This inhibition leads to a decrease in the levels of fatty acids and other metabolites involved in energy production and cell membrane synthesis. This compound also interacts with other enzymes and cofactors involved in fatty acid metabolism, further modulating metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various transporters and binding proteins . Once inside the cells, this compound accumulates in the cytoplasm and interacts with ACC1 to exert its inhibitory effects. The distribution of this compound within tissues is influenced by factors such as tissue perfusion, cellular uptake, and binding affinity to target proteins .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with ACC1 . This compound does not contain specific targeting signals or post-translational modifications that direct it to other cellular compartments or organelles. Its activity and function are influenced by its localization within the cytoplasm, where it can effectively inhibit ACC1 and modulate fatty acid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ND-646 involves a novel synthetic route that includes several steps to ensure the compound’s efficacy and stability. The process begins with the preparation of key intermediates, followed by their coupling under specific reaction conditions. The final product is purified using chromatographic techniques to achieve high purity .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions

ND-646 primarily undergoes inhibition reactions where it binds to acetyl-coenzyme A carboxylase enzymes, preventing their dimerization and subsequent activity. This inhibition leads to a reduction in fatty acid synthesis .

Common Reagents and Conditions

The synthesis of this compound involves reagents such as organic solvents, catalysts, and protective groups to facilitate the various reaction steps. Conditions such as temperature, pH, and reaction time are carefully controlled to ensure the desired product is obtained .

Major Products Formed

The major product formed from the synthesis of this compound is the compound itself, which is then used in various research applications. Derivatives of this compound have also been synthesized and evaluated for their activity against acetyl-coenzyme A carboxylase enzymes .

Properties

IUPAC Name

2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O7S/c1-16-21-24(33)32(28(2,3)26(29)34)27(35)31(25(21)40-22(16)23-30-11-14-38-23)15-20(39-17-9-12-37-13-10-17)18-7-5-6-8-19(18)36-4/h5-8,11,14,17,20H,9-10,12-13,15H2,1-4H3,(H2,29,34)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRWXLIYNCKHRZ-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)N)C5=NC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2C[C@@H](C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)N)C5=NC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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